molecular formula C12H13F2NO2 B1462555 1-(2,4-Difluorobenzoyl)piperidin-4-ol CAS No. 1156763-89-1

1-(2,4-Difluorobenzoyl)piperidin-4-ol

Cat. No. B1462555
CAS RN: 1156763-89-1
M. Wt: 241.23 g/mol
InChI Key: ZBCDPVWUXQIZEO-UHFFFAOYSA-N
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Description

1-(2,4-Difluorobenzoyl)piperidin-4-ol is a chemical compound . It is used as a reagent in the synthesis of antiproliferative agents as well as for piperidines displaying 5-HT2 antagonist activity .


Molecular Structure Analysis

The molecular formula of 1-(2,4-Difluorobenzoyl)piperidin-4-ol is C14H15F2NO2 . The molecular weight is 267.276 g/mol .


Physical And Chemical Properties Analysis

1-(2,4-Difluorobenzoyl)piperidin-4-ol is a solid compound . Its molecular weight is 267.276 g/mol . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

1-(2,4-Difluorobenzoyl)piperidin-4-ol is a chemical compound that has attracted interest in various scientific research fields. While specific studies directly related to this compound are not readily available, insights into related compounds, such as those involving piperidine structures, can shed light on the potential applications and significance of 1-(2,4-Difluorobenzoyl)piperidin-4-ol in scientific research.

Chemical Synthesis and Reactivity

Piperidine derivatives, including those structurally related to 1-(2,4-Difluorobenzoyl)piperidin-4-ol, are central to numerous synthetic organic chemistry applications. For instance, studies have explored nucleophilic aromatic substitution reactions involving piperidine, highlighting the reactivity of such compounds under various conditions (Pietra & Vitali, 1972). These reactions are fundamental in constructing complex molecules for pharmaceuticals and materials science.

Biological Activities and Drug Discovery

Research on piperidine derivatives has also been extensive in the pharmacological domain, where their incorporation into drug molecules has been explored for neuropsychiatric disorders treatment. The structure-activity relationships of dopamine D2 receptor ligands, for example, indicate that piperidine moieties are crucial for the therapeutic potential of certain antipsychotic and antidepressant drugs (Jůza et al., 2022). Such studies underscore the relevance of 1-(2,4-Difluorobenzoyl)piperidin-4-ol analogs in developing new medications.

Optoelectronic Materials

The application of piperidine and related derivatives extends beyond biology into the realm of materials science. Compounds incorporating piperidine structures have been investigated for their optoelectronic properties, especially in the context of organic light-emitting diodes (OLEDs) and other electronic devices (Lipunova et al., 2018). These findings reveal the potential of 1-(2,4-Difluorobenzoyl)piperidin-4-ol derivatives in the design and development of novel optoelectronic materials.

Safety and Hazards

1-(2,4-Difluorobenzoyl)piperidin-4-ol may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used when handling this compound .

Future Directions

Piperidine-containing compounds, such as 1-(2,4-Difluorobenzoyl)piperidin-4-ol, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving the synthesis process and exploring the pharmacological applications of these compounds .

properties

IUPAC Name

(2,4-difluorophenyl)-(4-hydroxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO2/c13-8-1-2-10(11(14)7-8)12(17)15-5-3-9(16)4-6-15/h1-2,7,9,16H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCDPVWUXQIZEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Difluorobenzoyl)piperidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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